molecular formula C8H10OS B166746 2-Acetyl-3-ethylthiophene CAS No. 129633-77-8

2-Acetyl-3-ethylthiophene

Cat. No. B166746
M. Wt: 154.23 g/mol
InChI Key: NDNOTRITAYFXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-3-ethylthiophene (AET) is an organic compound that belongs to the class of thioesters. It is a yellow liquid with a strong odor and is commonly used as a flavoring agent in food products. AET is also used in the fragrance industry to produce a variety of scents. In recent years, AET has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2-Acetyl-3-ethylthiophene is not fully understood. However, studies have suggested that 2-Acetyl-3-ethylthiophene may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. 2-Acetyl-3-ethylthiophene has also been shown to inhibit the expression of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.

Biochemical And Physiological Effects

Studies have shown that 2-Acetyl-3-ethylthiophene can exert various biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and promoting apoptosis in cancer cells. 2-Acetyl-3-ethylthiophene has also been shown to improve cognitive function and protect against neurodegeneration.

Advantages And Limitations For Lab Experiments

2-Acetyl-3-ethylthiophene has several advantages in lab experiments, including its low toxicity and easy synthesis. However, 2-Acetyl-3-ethylthiophene also has some limitations, including its strong odor, which can make it difficult to work with, and its instability in the presence of air and light.

Future Directions

There are several future directions for research on 2-Acetyl-3-ethylthiophene. One area of interest is the development of 2-Acetyl-3-ethylthiophene-based drugs for the treatment of various diseases. Another area of interest is the investigation of the potential synergistic effects of 2-Acetyl-3-ethylthiophene with other compounds, such as curcumin and resveratrol. Additionally, further studies are needed to fully understand the mechanism of action of 2-Acetyl-3-ethylthiophene and its potential therapeutic applications.

Synthesis Methods

2-Acetyl-3-ethylthiophene can be synthesized through various methods, including the reaction of ethylthiophene with acetyl chloride in the presence of a catalyst. Another method involves the reaction of 2-acetylthiophene with ethylmagnesium bromide in the presence of a copper catalyst.

Scientific Research Applications

2-Acetyl-3-ethylthiophene has been studied for its potential therapeutic applications in various medical fields. Studies have shown that 2-Acetyl-3-ethylthiophene possesses antioxidant and anti-inflammatory properties, which could make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

properties

CAS RN

129633-77-8

Product Name

2-Acetyl-3-ethylthiophene

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

1-(3-ethylthiophen-2-yl)ethanone

InChI

InChI=1S/C8H10OS/c1-3-7-4-5-10-8(7)6(2)9/h4-5H,3H2,1-2H3

InChI Key

NDNOTRITAYFXEI-UHFFFAOYSA-N

SMILES

CCC1=C(SC=C1)C(=O)C

Canonical SMILES

CCC1=C(SC=C1)C(=O)C

synonyms

Ethanone, 1-(3-ethyl-2-thienyl)- (9CI)

Origin of Product

United States

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